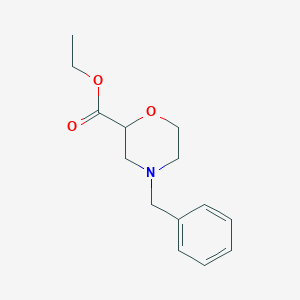

1-环庚基-1-(9H-芴-2-基甲基)-3-(2,4,6-三甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

ACAT Inhibitor

YM 750 is a potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . ACAT is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty-acyl-coenzyme A .

Hypocholesterolaemic Activity

YM 750 exhibits hypocholesterolaemic activity . This means it can lower the level of cholesterol in the blood, which can be beneficial for managing conditions like hypercholesterolemia.

Antiatherosclerotic Activity

In addition to its hypocholesterolaemic effects, YM 750 also exhibits antiatherosclerotic activity . This suggests that it could potentially be used in the prevention or treatment of atherosclerosis, a condition where plaque builds up inside the arteries.

Research Use

YM 750 is used for research purposes, particularly in studies related to cholesterol metabolism and atherosclerosis . Its potent ACAT inhibitory activity makes it a valuable tool for researchers in these fields.

作用机制

Target of Action

YM-750, also known as “1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea”, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . ACAT is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty-acyl-coenzyme A .

Mode of Action

YM-750 interacts with ACAT by inhibiting its activity. This inhibition prevents the formation of cholesteryl esters, a process that is crucial for the storage of cholesterol in the body .

Biochemical Pathways

The primary biochemical pathway affected by YM-750 is the cholesterol metabolism pathway . By inhibiting ACAT, YM-750 disrupts the formation of cholesteryl esters, thereby affecting the storage and regulation of cholesterol within cells .

Result of Action

The inhibition of ACAT by YM-750 leads to a decrease in the formation of cholesteryl esters. This can result in a reduction of cholesterol levels within cells . In foam cells, YM-750 has been shown to inhibit lipid accumulation when co-incubated with VC .

Action Environment

The action of YM-750 can be influenced by various environmental factors. For instance, the presence of acetylated LDL (acLDL) and copper ions (Cu2+) can induce oxidative stress in cells, which can affect the action of YM-750 . .

属性

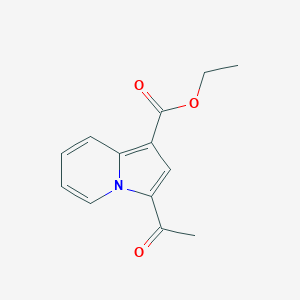

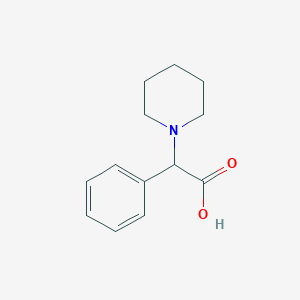

IUPAC Name |

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O/c1-21-16-22(2)30(23(3)17-21)32-31(34)33(27-11-6-4-5-7-12-27)20-24-14-15-29-26(18-24)19-25-10-8-9-13-28(25)29/h8-10,13-18,27H,4-7,11-12,19-20H2,1-3H3,(H,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJREWZCZHGGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)N(CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5CCCCCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432731 |

Source

|

| Record name | YM 750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cycloheptyl-1-(9H-fluoren-2-ylmethyl)-3-(2,4,6-trimethylphenyl)urea | |

CAS RN |

138046-43-2 |

Source

|

| Record name | YM 750 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the mechanism of action of YM750 in reducing aldosterone secretion?

A: YM750 is an acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that specifically targets ACAT1. [, ] While its exact mechanism in aldosterone reduction is not fully elucidated, studies suggest that YM750 suppresses the expression of the CYP11B2 gene, responsible for aldosterone synthase production. [] Interestingly, this inhibition occurs specifically during depolarization-induced CYP11B2 expression, triggered by potassium chloride (KCl), and not by angiotensin II or forskolin stimulation. [] This suggests that YM750 interferes with a specific intracellular signaling pathway activated by depolarization, ultimately leading to reduced aldosterone secretion. []

Q2: Why is ACAT1 a relevant target for primary aldosteronism treatment?

A: Research has shown that ACAT1 is abundantly expressed in the zona glomerulosa (ZG) of the adrenal cortex, the specific region responsible for aldosterone production. [] This localized expression, coupled with the observation that YM750 effectively reduces aldosterone secretion by acting on adrenocortical cells, suggests that ACAT1 plays a crucial role in ZG steroidogenesis. [] Therefore, targeting ACAT1 with inhibitors like YM750 presents a potential therapeutic strategy for managing primary aldosteronism.

Q3: Does YM750 demonstrate other potentially beneficial activities besides ACAT inhibition?

A: Yes, in addition to its ACAT inhibitory activity, YM750, specifically the hydrochloride salt form of its analog N-(4,6-Dimethyl-1-octylindolindolin-7-yl)-2,2-dimethylpropanamide (compound 55), has shown promising anti-peroxidative activity comparable to probucol. [] This activity was observed in vitro through the inhibition of low-density lipoprotein (LDL) peroxidation. [] This additional property makes YM750 and its analogs potentially valuable for addressing both aldosterone regulation and oxidative stress, which are relevant factors in cardiovascular diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)